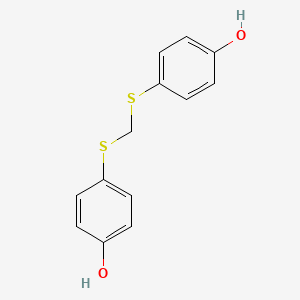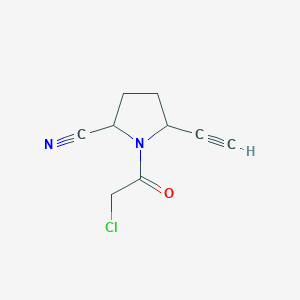![molecular formula C41H29N5 B8491123 N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline](/img/structure/B8491123.png)
N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline
Descripción general
Descripción
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline is a complex organic compound that features multiple aromatic rings and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the bipyridine moiety, and finally, the attachment of the diphenylamine group. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various solvents like toluene and ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction setups can be employed to increase yield and efficiency. The use of high-throughput screening methods can also optimize reaction conditions and identify the most effective catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for new pharmaceuticals.
Industry
In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzimidazole core is particularly known for its ability to inhibit certain enzymes, making it useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diphenyl-4-(6’-(1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline
- N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-4-yl)aniline
Uniqueness
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline stands out due to its specific arrangement of aromatic rings and heterocyclic structures. This unique configuration imparts distinct electronic and chemical properties, making it particularly useful in applications like organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C41H29N5 |
|---|---|
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline |
InChI |
InChI=1S/C41H29N5/c1-4-12-33(13-5-1)45(34-14-6-2-7-15-34)36-24-20-30(21-25-36)37-26-22-31(28-42-37)32-23-27-39(43-29-32)41-44-38-18-10-11-19-40(38)46(41)35-16-8-3-9-17-35/h1-29H |
Clave InChI |
PMXQAZNSPSQQLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid,2-[(7-bromo-2,3-dihydro-3-oxo-1h-isoindol-5-yl)oxy]-,1,1-dimethylethyl ester](/img/structure/B8491050.png)








![3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid](/img/structure/B8491094.png)

![Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8491109.png)

